molecular formula C9H8BrFO2 B2557459 Methyl 2-bromo-2-(2-fluorophenyl)acetate CAS No. 135660-93-4

Methyl 2-bromo-2-(2-fluorophenyl)acetate

Cat. No. B2557459
Key on ui cas rn: 135660-93-4
M. Wt: 247.063
InChI Key: JILMPHBWGHVZJX-UHFFFAOYSA-N
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Patent
US08455646B2

Procedure details

To a solution of methyl 2-(2-fluorophenyl)acetate (1.0 g, 5.95 mmol) in CCl4 (15 mL), are added N-bromo succinimide (1.06 g, 5.95 mmol) and 48% hydrogen bromide (33 uL, 0.30 mmol) and the reaction is refluxed for 15 hours. Reaction is diluted with DCM and washed with Na2CO3 and water. The organic phase is dried over Na2SO4, filtered and evaporated under vacuum to afford intermediate I261 as a dark brown oil (1.47 g, quantitative yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
33 μL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH3:12])=[O:10].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl.Br>[CH3:12][O:11][C:9](=[O:10])[CH:8]([Br:13])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(=O)OC
Name
Quantity
1.06 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
33 μL
Type
catalyst
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is refluxed for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Reaction
WASH
Type
WASH
Details
washed with Na2CO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C(C1=C(C=CC=C1)F)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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